An In-depth Technical Guide to 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole: Chemical Properties, Structure, and Potential in Drug Development
An In-depth Technical Guide to 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole: Chemical Properties, Structure, and Potential in Drug Development
This technical guide provides a comprehensive overview of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole, a key derivative in the nitroimidazole class of compounds. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, structure, and potential therapeutic applications of this molecule, particularly as a hypoxic cell radiosensitizer.
Introduction: The Significance of Nitroimidazoles in Oncology
Nitroimidazole compounds have been a cornerstone in the fields of antimicrobial therapy and oncology for decades.[1][2][3] Their unique biological activity is intrinsically linked to the presence of a nitro group on the imidazole ring, which can be bioreductively activated under hypoxic conditions.[2][4] This selective activation in low-oxygen environments, a characteristic feature of solid tumors, makes nitroimidazoles prime candidates for development as hypoxic cell radiosensitizers and cytotoxins.[5][6][7] These agents can enhance the efficacy of radiation therapy, which is often limited by the radioresistance of hypoxic tumor cells.[6][8]
1-(2-Iodoethyl)-2-methyl-5-nitroimidazole, a derivative of the well-established 2-methyl-5-nitroimidazole scaffold, incorporates an iodoethyl functional group.[9][10][11] The introduction of a halogen, particularly iodine, into the structure of a radiosensitizer is a strategic approach to potentially enhance its efficacy.[10][12] This guide will delve into the specific chemical properties, structural elucidation, synthesis, and the mechanistic basis for the therapeutic potential of this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole is fundamental for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| Chemical Name | 1-(2-Iodoethyl)-2-methyl-5-nitro-1H-imidazole | [13][14] |
| CAS Number | 16156-90-4 | [13] |
| Molecular Formula | C₆H₈IN₃O₂ | [11][13][14] |
| Molecular Weight | 281.05 g/mol | [11][13][14] |
| Melting Point | 78.5-79.5 °C | [15] |
| Boiling Point | 395.1 ± 22.0 °C (Predicted) | [15] |
| Appearance | White to beige powder | [10] |
| Solubility | Slightly soluble in ethanol, easily soluble in diluted acid and diluted alkali. | [10] |
Structural Elucidation
The chemical structure of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole is characterized by a central imidazole ring substituted at key positions. The IUPAC name and structural formula confirm the placement of a methyl group at position 2, a nitro group at position 5, and an iodoethyl group at the nitrogen in position 1.[11]
-
¹H NMR: Expected signals would include a singlet for the methyl protons (around 2.6 ppm), triplets for the two methylene groups of the ethyl chain (between 3.5 and 4.5 ppm), and a singlet for the proton on the imidazole ring (around 8.0 ppm).[16]
-
¹³C NMR: Characteristic peaks would be observed for the methyl carbon, the two methylene carbons, and the carbons of the imidazole ring.[16]
-
IR Spectroscopy: The presence of the nitro group would be indicated by strong characteristic stretching bands around 1520 cm⁻¹ and 1365 cm⁻¹.[16]
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[16]
Synthesis of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole
The synthesis of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole can be achieved from the readily available starting material, Metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole).[17] The synthetic route involves a two-step process: chlorination of the hydroxyl group followed by a Finkelstein reaction to introduce the iodine.
Caption: Synthetic pathway for 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole.
Experimental Protocol: Synthesis
The following is a representative protocol based on the synthesis of similar compounds.[17]
Step 1: Synthesis of 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole
-
To a solution of Metronidazole in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction with water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude chlorinated intermediate.
Step 2: Synthesis of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole
-
Dissolve the crude 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole in anhydrous acetone.
-
Add sodium iodide to the solution and reflux the mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter to remove the sodium chloride precipitate.
-
Evaporate the acetone and purify the resulting crude product, for instance by recrystallization, to yield 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole.[17]
Mechanism of Action: Reductive Activation and Radiosensitization
The biological activity of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole is predicated on the reductive metabolism of its nitro group, a process that is significantly more efficient in the low-oxygen environment of hypoxic cells.[5][18]
Caption: Reductive activation and radiosensitization by 5-nitroimidazoles.
Under hypoxic conditions, intracellular nitroreductases transfer electrons to the nitro group of the imidazole.[13] A four-electron reduction leads to the formation of a highly reactive hydroxylamine intermediate.[5][18] This reactive species can then form covalent adducts with critical cellular macromolecules, including DNA and proteins, leading to cytotoxicity.[5]
As a radiosensitizer, the electron-affinic nature of the nitroimidazole mimics the role of molecular oxygen.[19] Ionizing radiation generates free radicals on DNA. In well-oxygenated cells, oxygen reacts with these radicals, "fixing" the damage and making it permanent. In hypoxic cells, this process is inefficient, allowing for DNA repair. Nitroimidazoles can effectively substitute for oxygen in this fixation process, thereby increasing the lethal effects of radiation specifically in hypoxic tumor cells.
Experimental Protocols for In Vitro Evaluation
To assess the potential of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole as a therapeutic agent, standardized in vitro assays are essential.
A. Cytotoxicity Assay (MTT Assay) to Determine IC₅₀
This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).[4][20]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, DU-145) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4][20]
-
Compound Addition: Prepare serial dilutions of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole in the culture medium. Add the dilutions to the wells, including appropriate vehicle controls.
-
Incubation: Incubate the plates under both normoxic (standard incubator) and hypoxic (hypoxic chamber, e.g., 1% O₂) conditions for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[20]
B. Clonogenic Survival Assay for Radiosensitization
This "gold standard" assay assesses the ability of a compound to enhance radiation-induced cell killing by measuring the long-term reproductive capacity of single cells.[1][4][7]
Caption: Workflow for a clonogenic survival assay.
Protocol:
-
Cell Seeding: Prepare a single-cell suspension and plate a known number of cells into 6-well plates. The number of cells seeded will depend on the radiation dose to be delivered.[4]
-
Compound Treatment: After allowing the cells to attach overnight, treat them with a non-toxic concentration of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole.
-
Hypoxic Incubation: Place the plates in a hypoxic chamber for a set period before irradiation to ensure the compound is taken up by the cells under low-oxygen conditions.
-
Irradiation: Irradiate the plates with a range of radiation doses.
-
Colony Formation: Remove the drug-containing medium, replace it with fresh medium, and incubate the plates for 10-14 days until visible colonies form.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each radiation dose. The Sensitizer Enhancement Ratio (SER) can then be determined by comparing the radiation dose required to achieve a certain level of cell kill (e.g., 1% survival) with and without the compound.[6]
Potential Applications in Drug Development
1-(2-Iodoethyl)-2-methyl-5-nitroimidazole holds promise as a lead compound for the development of novel anticancer therapies. Its potential applications include:
-
Hypoxic Cell Radiosensitizer: Its primary application is to enhance the efficacy of radiotherapy in treating solid tumors containing hypoxic regions.[10][12]
-
Hypoxia-Selective Cytotoxin: At higher concentrations, it may act as a standalone cytotoxic agent that specifically targets cancer cells in low-oxygen environments.[14]
-
Diagnostic Imaging Agent: The presence of iodine, particularly a radioactive isotope like ¹³¹I, could enable its use as a probe for imaging hypoxic tumors via techniques like SPECT.
Conclusion
1-(2-Iodoethyl)-2-methyl-5-nitroimidazole is a compound of significant interest within the broader class of nitroimidazole-based therapeutics. Its chemical structure is amenable to straightforward synthesis, and its mechanism of action is well-grounded in the principles of bioreductive activation under hypoxia. While specific quantitative data on its radiosensitizing efficacy and cytotoxicity are not widely published, the established protocols and the performance of related iodinated nitroimidazoles suggest that it is a promising candidate for further investigation.[10][12] This technical guide provides a solid foundation for researchers to design and execute studies aimed at fully elucidating the therapeutic potential of this and related compounds in the ongoing effort to overcome hypoxia-induced treatment resistance in cancer.
References
-
Kedderis, G. L., Argenbright, L. S., & Miwa, G. T. (1989). Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. Chemical Research in Toxicology, 2(3), 146–149. [Link]
-
Kedderis, G. L., & Miwa, G. T. (1988). Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite. Archives of Biochemistry and Biophysics, 262(1), 40–48. [Link]
-
Hicks, K. O., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4484. [Link]
-
McGill University Health Centre, Division of Radiation Oncology. Experimental Protocol for Clonogenic Survival Assay. [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines. [Link]
-
Lin, A., et al. (2014). A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer. PLoS ONE, 9(1), e83354. [Link]
-
Goodwin, A., et al. (2005). Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. Antimicrobial Agents and Chemotherapy, 49(5), 1987–1994. [Link]
-
Siddiqui, A. A., et al. (2018). The Structure and Activity of Double-Nitroimidazoles. A Mini-Review. Scientia Pharmaceutica, 86(3), 30. [Link]
-
Leidinger, P., et al. (2011). Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. Journal of Biological Chemistry, 286(11), 9335–9344. [Link]
-
Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162. [Link]
-
Shibamoto, Y., et al. (1988). Evaluation of a new 2-nitroimidazole nucleoside analogue, RK-28 as a radiosensitizer for clinical use. International Journal of Radiation Oncology, Biology, Physics, 14(5), 959–965. [Link]
-
Krause, M., et al. (2002). Iodinated nitroimidazoles as radiosensitizers. Strahlentherapie und Onkologie, 178(10), 555-561. [Link]
-
ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human MCF-7 cells. [Link]
-
Gash, D. M., et al. (1983). In vivo assessment of basic 2-nitroimidazole radiosensitizers. British Journal of Cancer, 47(1), 127–131. [Link]
-
Lin, A., et al. (2021). High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers. Journal of Visualized Experiments, (174), e62788. [Link]
-
ResearchGate. (n.d.). Synthesis of methyl... [Link]
-
FDA Global Substance Registration System. (n.d.). 1-(2-IODOETHYL)-2-METHYL-5-NITROIMIDAZOLE. [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
-
Kumar, P., et al. (1983). Potential radiosensitizing agents. 7. 4(5)-Iodo-5(4)-nitroimidazole derivatives. Journal of Medicinal Chemistry, 26(1), 107–110. [Link]
-
Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 82(Spec Iss 1), S3–S15. [Link]
-
PrepChem. (n.d.). Synthesis of 2-methyl-5-nitroimidazole. [Link]
-
Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]
-
Brown, J. M., et al. (1982). In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole. International Journal of Radiation Oncology, Biology, Physics, 8(3-4), 469–472. [Link]
- Google Patents. (n.d.). EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity.
-
Valodkar, V., et al. (2021). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. ACS Omega, 6(13), 9128–9137. [Link]
Sources
- 1. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity - Google Patents [patents.google.com]
- 9. Evaluation of a new 2-nitroimidazole nucleoside analogue, RK-28 as a radiosensitizer for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Potential radiosensitizing agents. 7. 4(5)-Iodo-5(4)-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. 1-(2-Iodoethyl)-2-methyl-5-nitro-1H-imidazole | CymitQuimica [cymitquimica.com]
- 15. rsc.org [rsc.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
- 18. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
